An In-depth Technical Guide to Bis-(m-PEG8-amido)-hexanoic acid: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Bis-(m-PEG8-amido)-hexanoic acid: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-(m-PEG8-amido)-hexanoic acid is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6] As a critical component of PROTAC design, this linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the induced degradation of specific proteins.[4] Its hydrophilic PEG chains enhance the solubility and bioavailability of the resulting PROTAC molecule, making it a valuable tool in the development of novel therapeutics.[7] This guide provides a comprehensive overview of the known physical and chemical properties of Bis-(m-PEG8-amido)-hexanoic acid, its role in PROTAC-mediated protein degradation, and general experimental protocols for the evaluation of PROTACs synthesized using this linker.
Physicochemical Properties
While specific experimental values for some physical properties of Bis-(m-PEG8-amido)-hexanoic acid are not extensively reported in publicly available literature, the following tables summarize its key chemical identifiers and known characteristics.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 2353409-77-3[3][7] |
| Molecular Formula | C₄₂H₈₂N₂O₂₂[3][7] |
| Molecular Weight | 967.1 g/mol [7] |
| SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOC(N--INVALID-LINK--CCCCNC(OCCOCCOCCOCCOCCOCCOCCOCCOC)=O)=O[3] |
Table 2: Physical and Chemical Properties
| Property | Value/Description |
| Purity | Typically ≥95%[7] |
| Solubility | The hydrophilic PEG spacer is designed to increase solubility in aqueous media.[8][9] |
| Storage and Handling | Store at -20°C for long-term stability.[3][10] |
Role in PROTAC-Mediated Protein Degradation
Bis-(m-PEG8-amido)-hexanoic acid serves as a linker in the construction of PROTAC molecules. The fundamental mechanism of a PROTAC is to co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade a specific target protein.
The signaling pathway for PROTAC-mediated protein degradation can be visualized as follows:
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols for PROTAC Evaluation
The efficacy of a PROTAC synthesized using Bis-(m-PEG8-amido)-hexanoic acid must be experimentally validated. The following are key experimental protocols for assessing PROTAC performance.
Western Blot Analysis for Protein Degradation
This is a fundamental method to quantify the reduction in the levels of the target protein.
Protocol:
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Cell Culture and Treatment: Plate cells and allow them to adhere. The following day, treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Measure the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a PVDF membrane.
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Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.
Ternary Complex Formation Analysis
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for its activity. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to characterize these interactions.
Surface Plasmon Resonance (SPR) Protocol:
-
Chip Preparation: Immobilize one of the binding partners, such as the E3 ligase, onto the surface of a sensor chip.
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Binary Interaction Analysis: Flow the PROTAC over the chip surface at different concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-functionalized surface.
Isothermal Titration Calorimetry (ITC) Protocol:
-
Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same buffer to minimize dilution effects.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
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Titration: Perform a series of injections of the PROTAC solution into the protein solution.
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Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants to determine the binding affinity and thermodynamics.
The following diagram illustrates a general experimental workflow for the development and evaluation of a PROTAC.
Caption: General experimental workflow for PROTAC evaluation.
Conclusion
Bis-(m-PEG8-amido)-hexanoic acid is a key enabling tool in the rapidly advancing field of targeted protein degradation. Its PEGylated structure imparts favorable physicochemical properties to the resulting PROTAC molecules, enhancing their potential as therapeutic agents. While detailed characterization of the linker itself is not widely published, its successful application in numerous PROTACs underscores its utility. The experimental protocols outlined in this guide provide a framework for the robust evaluation of PROTACs synthesized using this versatile linker, paving the way for the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bis-(m-PEG8-amido)-hexanoic acid - Immunomart [immunomart.com]
- 4. Bis-(m-PEG8-amido)-hexanoic acid | PROTAC Linkers | MedChemExpress [medchemexpress.eu]
- 5. m PEG acid — TargetMol Chemicals [targetmol.com]
- 6. bis-(m-peg8-amido)-hexanoic acid — TargetMol Chemicals [targetmol.com]
- 7. Bis-(m-PEG8-amido)-hexanoic acid [myskinrecipes.com]
- 8. Bis-PEG8-acid, 1246189-43-4 | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. (S)-2,6-Bis-(m-PEG8)-amidohexanoic acid, 2353409-77-3 | BroadPharm [broadpharm.com]
